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molecular formula C5H3Cl2NO B1312638 2,5-Dichloropyridine 1-oxide CAS No. 53976-62-8

2,5-Dichloropyridine 1-oxide

Cat. No. B1312638
M. Wt: 163.99 g/mol
InChI Key: HEILCVAZOYRMJU-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

At 0° C., 30% oleum (13 mL) is added slowly to fuming HNO3 (22 mL) and the resulting mixture is added slowly to the solution of 2,5-dichloro-pyridine 1-oxide (5.2 g, 31 mmol) in concentrated H2SO4. After addition, the reaction mixture is warmed to room temperature over 1 hr. then heated to 80° C. for 2 hr. After cooling to room temperature, the mixture is poured into ice (120 g) and precipitate is formed gradually. The solid is collected by filtration and washed with water. The product is obtained as yellow solid. 1H NMR (CDC3) δ 8.46 (s, 1H), 8.25 (s, 1H).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[N+:10]([O-:13])(O)=[O:11].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][N+:16]=1[O-:22]>OS(O)(=O)=O>[Cl:14][C:15]1[CH:20]=[C:19]([N+:10]([O-:13])=[O:11])[C:18]([Cl:21])=[CH:17][N+:16]=1[O-:22] |f:0.1|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
22 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)Cl)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
120 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 80° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
precipitate is formed gradually
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is obtained as yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])Cl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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